Cas no 101752-15-2 (2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide)
![2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide structure](https://www.kuujia.com/scimg/cas/101752-15-2x500.png)
101752-15-2 structure
Product name:2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide
2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide
- Imidazo[1,5-a]pyrimidine-8-carboxamide, 1,2,3,4-tetrahydro-2-oxo-
- 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide
- CHEMBL449698
- AC1Q5G1C
- ACMC-20m4rn
- 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2-one
- AC1L7ITU
- NSC624641
- 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo<
- 1,5-a>
- pyrimidin-2-one
- AKOS015905516
- 2-oxo-1,2,3,4-tetrahydro-1H-imidazo<
- pyrimidine-8-carboxamide
- CTK0D9429
- Imidazo[1,5-a]pyrimidine-8-carboxamide, 1,2,3,4-tetrahydro-2-oxo-; 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide; CHEMBL449698; AC1Q5G1C; ACMC-20m4rn; 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2-one; AC1L7ITU; NSC624641; 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo< 1,5-a> pyrimidin-2-one; AKOS015905516; 2-oxo-1,2,3,4-tetrahydro-1H-imidazo< 1,5-a> pyrimidine-8-carboxamide; CTK0D9429;
- NCI60_007461
- 101752-15-2
- DTXSID60326970
- NSC-624641
- 2-oxo-1,3,4,5-tetrahydro-imidazo[1,5-a]pyrimidine-8-carboxamide
-
- Inchi: InChI=1S/C7H8N4O2/c8-6(13)5-7-10-4(12)1-2-11(7)3-9-5/h3H,1-2H2,(H2,8,13)(H,10,12)
- InChI Key: NIFCQJMXJDJZPB-UHFFFAOYSA-N
- SMILES: C1CN2C=NC(=C2NC1=O)C(=O)N
Computed Properties
- Exact Mass: 180.06484
- Monoisotopic Mass: 180.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 90Ų
Experimental Properties
- PSA: 90.01
2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide Related Literature
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
101752-15-2 (2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide) Related Products
- 896310-03-5(N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-N'-2-(2-methoxyphenyl)ethylethanediamide)
- 1807275-36-0(Ethyl 2-cyano-4,6-dimethoxyphenylacetate)
- 5934-66-7(N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether)
- 2228765-71-5(O-(1-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)hydroxylamine)
- 1453315-76-8(tert-butyl 7-amino-5,5-dioxo-5lambda6-thia-2-azaspiro3.4octane-2-carboxylate)
- 2229320-37-8(3-chloro-5,6-dimethylpyridazine-4-carbothioamide)
- 335205-91-9(2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)
- 2229520-88-9(1-2-(5-fluoro-2-methoxyphenyl)ethylcyclopropan-1-ol)
- 1421454-08-1(N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide)
- 1528614-68-7(2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
